2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid
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Overview
Description
2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound is characterized by the presence of a methoxy group and an acetic acid moiety attached to an indene ring system.
Preparation Methods
The synthesis of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves several steps. One common method includes the condensation of indole derivatives with various reagents to form the desired product. For example, the synthesis can start with the reaction of indole with methoxy-substituted reagents under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid include other indole derivatives such as:
- 5-Methoxy-2-methyl-3-indoleacetic acid
- Indole-3-acetic acid
- 2-Methylindole-3-acetic acid These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
CAS No. |
78698-48-3 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C12H14O3/c1-15-11-3-2-9-4-8(6-12(13)14)5-10(9)7-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) |
InChI Key |
VKXDSGNKQHBEPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2)CC(=O)O)C=C1 |
Origin of Product |
United States |
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